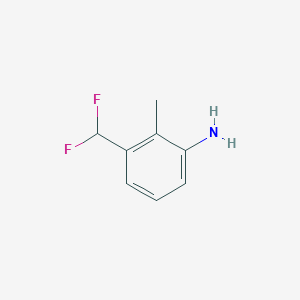
1-(3-Fluorophenyl)-3-methyl-butan-1-one
Vue d'ensemble
Description
Compounds like “1-(3-Fluorophenyl)-3-methyl-butan-1-one” belong to a class of organic compounds known as aromatic ketones. They contain a ketone functional group (a carbonyl group C=O) attached to an aromatic ring (a cyclic ring of atoms with a stabilization of its π electrons). The “3-Fluorophenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a fluorine atom attached at the 3rd position .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques like NMR, IR, and Mass Spectrometry. These techniques provide information about the functional groups present in the molecule and their connectivity .Chemical Reactions Analysis
The chemical reactivity of such compounds would largely depend on the functional groups present. The ketone group is often involved in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by factors like the presence of the fluorine atom and the ketone group. Fluorine being highly electronegative can influence the polarity and hence the solubility of the compound .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Heck Reaction with 3-fluoro-3-buten-2-one : A study reported the synthesis of 3-Fluoro-3-buten-2-one from 1-fluoro-1-chloro-2-methoxy-2-methylcyclopropane, which reacts with aryl iodides in a Heck reaction catalyzed by Pd(OAc)2 to give Z-3-fluorobenzalacetones. This highlights the compound's utility in synthesis reactions involving palladium-catalyzed processes (Patrick, Agboka, & Gorrell, 2008).
Potential Biological Activities
New Analogs of SYA013 as sigma-2 Ligands with Anticancer Activity : Analogous compounds, such as 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one, have been explored for their selectivity for the sigma-2 receptor and demonstrated inhibition of various cancer cell lines, suggesting potential therapeutic applications in oncology (Asong et al., 2019).
Analytical Characterization
Characterization of Designer Drugs : Studies involving the characterization of similar compounds, like the metabolites of designer drugs bk-MBDB and bk-MDEA, provide insight into analytical techniques that could be applied for the detection and analysis of 1-(3-Fluorophenyl)-3-methyl-butan-1-one. These techniques include GC/MS and LC/MS for identifying specific metabolites, which is crucial for understanding the compound's metabolism and potential effects (Zaitsu et al., 2009).
Fluorinated Compound Applications
Fluorination Capabilities : The development of compounds like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride for use as a deoxofluorinating agent showcases the importance of fluorinated compounds in organic synthesis. Such agents, due to their high thermal stability and resistance to aqueous hydrolysis, are valuable for introducing fluorine into molecules, which can significantly alter the chemical properties and biological activity of the synthesized compounds (Umemoto, Singh, Xu, & Saito, 2010).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3-fluoroamphetamine , have been reported to act as monoamine releasers with selectivity for dopamine and norepinephrine release over serotonin . These targets play a crucial role in regulating mood, attention, and energy levels in the body.
Mode of Action
Based on the similar compound 3-fluoroamphetamine, it can be inferred that it might interact with its targets by increasing the release of monoamines, particularly dopamine and norepinephrine . This results in enhanced neurotransmission, leading to increased alertness, attention, and energy levels.
Biochemical Pathways
Compounds with similar structures, such as 3-fluoroamphetamine, are known to affect the monoaminergic system . This system includes the dopaminergic and noradrenergic pathways, which are involved in various physiological functions, including mood regulation, attention, and energy balance.
Pharmacokinetics
Similar compounds like 3-fluoroamphetamine are known to have a rapid onset of action (20 - 60 minutes), a half-life of approximately 90 minutes, and a duration of action of 2 - 3 hours . These properties influence the bioavailability of the compound, determining how quickly and for how long the compound exerts its effects.
Result of Action
Based on the similar compound 3-fluoroamphetamine, it can be inferred that it might lead to increased neurotransmission due to the enhanced release of monoamines . This could result in increased alertness, attention, and energy levels.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(3-Fluorophenyl)-3-methyl-butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive metabolites, which may have further biological implications. Additionally, this compound can bind to specific receptors, modulating their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products may accumulate, potentially leading to changes in the observed biological effects. Long-term studies have indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in enzyme expression and activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity, highlighting the importance of dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interaction with cofactors, such as NADPH, is essential for the enzymatic activity and the subsequent metabolic transformations of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of this compound within different cellular compartments can influence its biological activity and the overall cellular response.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization within the cell can determine the specific biochemical pathways and processes that are affected by this compound.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUBNGZGDPFQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)
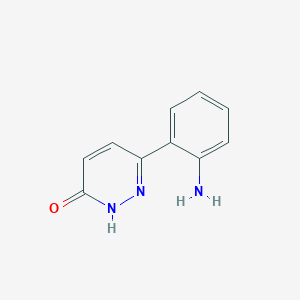
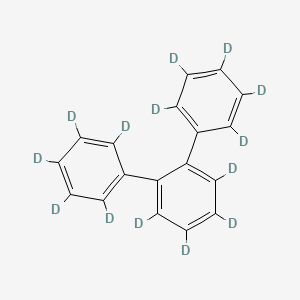

![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1442811.png)
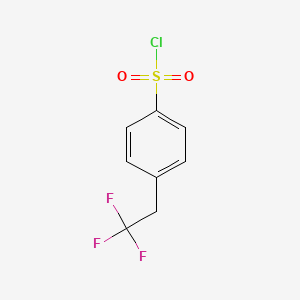

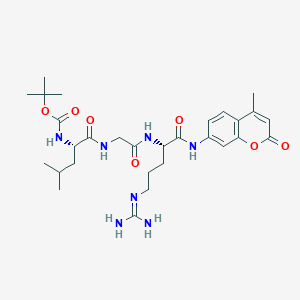

![6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1442820.png)

